molecular formula C23H17Cl2NO4S B300876 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione

3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B300876
M. Wt: 474.4 g/mol
InChI Key: XZOMPNOIDHJWFA-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione, also known as DCDN, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs and has been found to possess anti-inflammatory, antioxidant, and antitumor properties. In

Mechanism of Action

The exact mechanism of action of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exert a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce oxidative stress and inflammation in animal models of disease. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione is its relatively low toxicity. Studies have shown that this compound has a high safety profile and does not produce significant adverse effects at therapeutic doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another potential direction is the investigation of this compound as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential therapeutic applications in other disease areas.

Synthesis Methods

3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzylamine with 2,7-dimethoxy-1-naphthaldehyde to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione to yield this compound. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C23H17Cl2NO4S

Molecular Weight

474.4 g/mol

IUPAC Name

(5Z)-3-[(3,4-dichlorophenyl)methyl]-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H17Cl2NO4S/c1-29-15-6-4-14-5-8-20(30-2)17(16(14)10-15)11-21-22(27)26(23(28)31-21)12-13-3-7-18(24)19(25)9-13/h3-11H,12H2,1-2H3/b21-11-

InChI Key

XZOMPNOIDHJWFA-NHDPSOOVSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC(=C(C=C4)Cl)Cl)OC

SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC(=C(C=C4)Cl)Cl)OC

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC(=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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